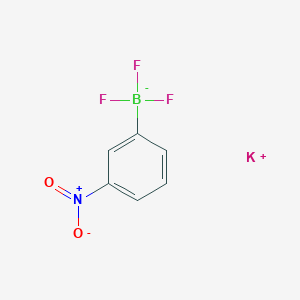

potassium trifluoro-(3-nitrophenyl)boranuide

Description

Properties

CAS No. |

192863-40-4 |

|---|---|

Molecular Formula |

C6H4BF3KNO2 |

Molecular Weight |

229.01 g/mol |

IUPAC Name |

potassium trifluoro-(3-nitrophenyl)boranuide |

InChI |

InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-2-1-3-6(4-5)11(12)13;/h1-4H;/q-1;+1 |

InChI Key |

ZKZMSCLFLMORNI-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CC(=CC=C1)[N+](=O)[O-])(F)(F)F.[K+] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

structure of potassium (3-nitrophenyl)trifluoroborate

An In-depth Technical Guide to the Structure, Synthesis, and Application of Potassium (3-nitrophenyl)trifluoroborate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (3-nitrophenyl)trifluoroborate is a crystalline, air- and moisture-stable organoboron salt that has emerged as a versatile and valuable reagent in modern organic synthesis. As a protected form of 3-nitrophenylboronic acid, it offers significant advantages in handling, stability, and reactivity, particularly as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive examination of its molecular and electronic structure, detailed protocols for its characterization and synthesis, and an exploration of its reactivity and applications, grounded in established scientific literature.

Introduction: The Rise of Organotrifluoroborates

Transition metal-catalyzed cross-coupling reactions are foundational to the construction of complex organic molecules, with the Suzuki-Miyaura reaction being a preeminent method for forming carbon-carbon bonds.[1] While boronic acids are the conventional nucleophilic partners in these reactions, their inherent instability—including tendencies toward dehydration to form cyclic boroxines and susceptibility to protodeboronation—can complicate their use and stoichiometry.[2]

Potassium organotrifluoroborates, with the general formula K[RBF₃], have overcome many of these limitations.[3] Their tetracoordinate boron center renders them significantly more stable to air, moisture, and chromatography than their boronic acid counterparts.[1][2] This stability allows for precise stoichiometry and indefinite storage without special precautions.[2][4] Potassium (3-nitrophenyl)trifluoroborate, the subject of this guide, incorporates an electron-withdrawing nitro group, making it a key building block for introducing this functionality into complex scaffolds, particularly in the synthesis of pharmacologically active compounds and advanced materials.[1][5]

Molecular and Electronic Structure

The chemical (Molecular Formula: C₆H₄BF₃KNO₂) is that of an ionic salt, composed of a potassium cation (K⁺) and a (3-nitrophenyl)trifluoroborate anion ([m-O₂NC₆H₄BF₃]⁻).[5][6]

-

Boron Center: The core of the anion features a boron atom bonded to three fluorine atoms and one carbon atom from the phenyl ring. This arrangement results in a tetrahedral geometry around the boron center, a key feature of its stability compared to the trigonal planar geometry of boronic acids.

-

Bonding: The B-C bond is a stable covalent bond. The three B-F bonds are highly polarized and contribute to the overall anionic charge.

-

Electronic Effects: The phenyl ring is substituted with a nitro group (-NO₂) at the meta position. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, influencing the compound's reactivity in cross-coupling reactions.[7]

Diagram 1: Ionic Structure of Potassium (3-nitrophenyl)trifluoroborate.

Spectroscopic and Physical Characterization

Definitive characterization of potassium (3-nitrophenyl)trifluoroborate relies on a combination of spectroscopic methods and physical property measurements. The data presented below are based on established literature values.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure in solution. A study by Silva et al. provides comprehensive spectral data for a range of organotrifluoroborates, including the 3-nitro derivative.[8][9]

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Key Features |

| ¹H NMR | DMSO-d₆ | 8.20 (s, 1H), 8.01 (d, 1H), 7.78 (d, 1H), 7.51 (t, 1H) | Distinct aromatic signals corresponding to the substituted phenyl ring. |

| ¹³C NMR | DMSO-d₆ | 160 (br), 147.9, 134.4, 128.7, 122.9, 118.4 | The signal for the carbon atom directly bonded to boron is characteristically broad due to quadrupolar relaxation of the ¹¹B nucleus.[9] |

| ¹¹B NMR | DMSO-d₆ | 3.2-3.6 | A single, relatively sharp peak confirming the tetracoordinate boron environment, often showing coupling to fluorine.[8] |

| ¹⁹F NMR | DMSO-d₆ | -137.9 | A single resonance, often a quartet, due to coupling with the ¹¹B nucleus, confirming the three equivalent fluorine atoms.[9] |

Physical Properties

| Property | Value | Source |

| CAS Number | 192863-40-4 | [10] |

| Molecular Weight | 229.01 g/mol | [5] |

| Appearance | White to off-white solid | [11] |

| Melting Point | ~260 °C | [10] |

| Solubility | High solubility in polar solvents like methanol, acetone, and DMSO; sparingly soluble in water.[8] |

Synthesis and Purification

The most direct and widely adopted method for synthesizing potassium organotrifluoroborates is the reaction of a corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[3][12] This method is efficient, uses inexpensive reagents, and typically results in high yields of the pure product after recrystallization.[2]

Standard Synthesis Protocol

This protocol is adapted from general procedures established for aryltrifluoroborates.[4][9]

Step 1: Reaction Setup

-

In a polyethylene or PTFE flask (to prevent etching by HF, which can be slowly released), dissolve 3-nitrophenylboronic acid (1.0 equiv) in methanol.

-

In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, ~3.0-4.0 equiv).

Step 2: Formation of the Trifluoroborate Salt

-

While stirring the boronic acid solution vigorously at room temperature, add the KHF₂ solution dropwise.

-

A thick white precipitate of the potassium trifluoroborate salt will form almost immediately.

-

Continue stirring the resulting slurry for 1-2 hours at room temperature to ensure the reaction goes to completion.

Step 3: Isolation and Purification

-

Remove the solvent under reduced pressure (rotary evaporation).

-

The resulting solid residue is then washed thoroughly with a suitable organic solvent (e.g., hot acetone) in which the product is soluble but inorganic salts are not.[9]

-

Filter the solution to remove any insoluble inorganic byproducts.

-

Concentrate the filtrate and precipitate the final product by adding a non-polar solvent like diethyl ether.

-

Collect the crystalline solid by filtration, wash with a small amount of diethyl ether, and dry under high vacuum.

Diagram 2: General workflow for the synthesis of potassium (3-nitrophenyl)trifluoroborate.

Reactivity and Applications in Organic Synthesis

The primary utility of potassium (3-nitrophenyl)trifluoroborate is as a robust nucleophile in Suzuki-Miyaura cross-coupling reactions.[7] Its stability allows it to tolerate a wide range of functional groups and reaction conditions that might be incompatible with the corresponding boronic acid.[13]

Mechanism in Suzuki-Miyaura Coupling

While the trifluoroborate salt itself is stable, it is generally accepted that it serves as a precursor to the active boronic acid under the basic, aqueous conditions of the Suzuki-Miyaura reaction.[3][14] The slow, in-situ hydrolysis to the boronic acid is advantageous as it maintains a low concentration of the active species, minimizing undesirable side reactions like homocoupling.[14]

The catalytic cycle proceeds as follows:

-

Oxidative Addition: The active Pd(0) catalyst adds to an aryl or vinyl halide (Ar-X), forming a Pd(II) complex.

-

Hydrolysis: The [RBF₃]K salt hydrolyzes in the presence of a base to form the corresponding boronic acid, RB(OH)₂.

-

Transmetalation: The organic group (R) is transferred from the boronic acid to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Diagram 3: Role of organotrifluoroborate in the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of potassium (3-nitrophenyl)trifluoroborate with an aryl bromide.[7]

Reagents:

-

Potassium (3-nitrophenyl)trifluoroborate (1.2-1.5 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 1-3 mol%)

-

Base (e.g., Cs₂CO₃ or K₃PO₄, 3.0 equiv)

-

Solvent (e.g., i-PrOH/H₂O or THF/H₂O mixture)

Procedure:

-

To a reaction vessel, add the aryl bromide, potassium (3-nitrophenyl)trifluoroborate, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture (typically 80-100 °C) with stirring until the starting material is consumed (monitored by TLC or GC/MS).

-

Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

Potassium (3-nitrophenyl)trifluoroborate stands as a superior alternative to its corresponding boronic acid, offering enhanced stability, ease of handling, and robust performance in chemical synthesis. Its well-defined structure, characterized by a stable tetracoordinate boron center, underpins its utility. Through straightforward synthesis and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, it provides a reliable method for incorporating the 3-nitrophenyl moiety into diverse molecular architectures, making it an indispensable tool for professionals in chemical research and drug development.

References

- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

- Wikipedia. (n.d.). Organotrifluoroborate.

- Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Angewandte Chemie International Edition, 48(43), 7848-7861.

- Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]

- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]

- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 8(13), 2779-2782.

- ChemSrc. (n.d.). potassium 3-nitrophenyltrifluoroborate.

- Molander, G. A., & Figueroa, R. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 71(16), 6135-6140. [Link]

- Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]

- National Center for Biotechnology Information. (n.d.). Potassium (3-Nitrophenyl)trifluoroborate. PubChem Compound Database.

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

- Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012).

- Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates.

- da Silva, F. de A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

- National Center for Biotechnology Information. (n.d.). Potassium (3-Nitrophenyl)trifluoroborate. PubChem Compound Database (NIH).

- ResearchGate. (2009).

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Potassium (3-Nitrophenyl)trifluoroborate (192863-40-4) for sale [vulcanchem.com]

- 6. Potassium (3-Nitrophenyl)trifluoroborate | C6H4BF3KNO2 | CID 2782884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. POTASSIUM (3-NITROPHENYL)TRIFLUOROBORATE | 192863-40-4 [chemicalbook.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

An In-Depth Technical Guide to Potassium Trifluoro-(3-nitrophenyl)boranuide (CAS No. 192863-40-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of Potassium Trifluoro-(3-nitrophenyl)boranuide in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors, the demand for stable, versatile, and highly functional reagents is paramount. This compound, a member of the esteemed class of organotrifluoroborates, has emerged as a important building block.[1][2] Its robust nature, coupled with predictable reactivity, offers a significant advantage over more labile organoboron compounds, such as boronic acids, which can be prone to decomposition and polymerization.[3]

This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in the strategic construction of complex molecular architectures. The presence of the nitro group offers a versatile handle for further chemical transformations, making this reagent particularly valuable in the synthesis of novel pharmacologically active compounds and functional materials.[4] We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their drug development endeavors.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the bedrock of its effective and safe implementation in any synthetic protocol.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 192863-40-4 | , |

| Molecular Formula | C₆H₄BF₃KNO₂ | |

| Molecular Weight | 229.01 g/mol | |

| Appearance | White to off-white powder or crystals | , |

| Melting Point | >260 °C | |

| Storage | Inert atmosphere, room temperature |

Safety and Handling

As with any chemical reagent, adherence to strict safety protocols is non-negotiable. This compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.

Synthesis of this compound: A Validated Protocol

The synthesis of potassium aryltrifluoroborates is a well-established and reliable process, typically proceeding from the corresponding boronic acid.[3] This conversion is not merely a procedural step but a strategic decision to enhance the stability and handling of the organoboron reagent.[2]

Reaction Principle

The underlying principle of this synthesis is the reaction of a boronic acid with potassium bifluoride (KHF₂), which serves as a convenient source of fluoride ions.[3] This straightforward reaction transforms the trigonal planar boronic acid into a more stable, tetracoordinate borate salt.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of potassium aryltrifluoroborates.[5]

-

Reagent Preparation: In a suitable flask, dissolve 3-nitrophenylboronic acid (1.0 eq) in methanol.

-

Reaction Initiation: In a separate vessel, prepare a saturated aqueous solution of potassium bifluoride (KHF₂, 3.0-4.0 eq).

-

Salt Formation: Slowly add the aqueous KHF₂ solution to the methanolic solution of the boronic acid with vigorous stirring at room temperature. A precipitate will begin to form.

-

Reaction Completion: Continue stirring for 30-60 minutes to ensure complete conversion.

-

Product Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid sequentially with cold methanol and then diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to yield this compound as a stable, crystalline solid.

Self-Validating System: The formation of a precipitate is a strong indicator of a successful reaction. The purity of the final product can be readily assessed by nuclear magnetic resonance (NMR) spectroscopy and by its melting point.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, and this compound is an exemplary coupling partner.[6][7] The stability of the trifluoroborate salt allows for precise stoichiometric control and tolerance of a wide array of functional groups, which is often a challenge with more reactive organometallic reagents.[2]

Mechanistic Rationale

The generally accepted mechanism for the Suzuki-Miyaura reaction involving potassium organotrifluoroborates involves the in-situ formation of the corresponding boronic acid, which then enters the catalytic cycle.[3]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 4. Buy Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide [smolecule.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Dichotomous Reactivity of 3-Nitrophenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of potassium 3-nitrophenyltrifluoroborate, a reagent whose utility in modern organic synthesis is defined by the profound and multifaceted influence of its nitro substituent. We will move beyond a simple cataloging of reactions to explore the underlying electronic principles that govern its reactivity, offering field-proven insights into its dual roles: first as a traditionally-substituted nucleophile in cross-coupling reactions, and second, as a precursor to a novel electrophile where the nitro group itself acts as a leaving group.

Core Concepts: Aryltrifluoroborates and the Nitro Substituent

Potassium aryltrifluoroborates (ArBF₃K) have emerged as highly valuable alternatives to boronic acids in synthetic chemistry. They are typically crystalline, air- and moisture-stable solids, which simplifies handling, storage, and stoichiometry.[1][2] The transformation from a boronic acid to a trifluoroborate salt significantly alters the electronic properties at the boron center, converting it from a Lewis acid to a tetracoordinate, anionic species. This structural change is central to its stability and reactivity profile.

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry.[3] Its influence is twofold:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond network.

-

Resonance Effect (-M or -R): The π-system of the nitro group can delocalize electron density from the aromatic ring, particularly from the ortho and para positions.

In 3-nitrophenyltrifluoroborate, the nitro group is in a meta position relative to the trifluoroborate group. Consequently, its reactivity is predominantly governed by the strong inductive effect, with minimal resonance interaction at the carbon-boron bond.

Role 1: A Modulated Nucleophile in Traditional Cross-Coupling

In the conventional Suzuki-Miyaura reaction, the organoboron species acts as the nucleophilic partner. The reactivity of the aryltrifluoroborate is contingent on its ability to undergo solvolysis to the corresponding boronic acid, which then participates in the catalytic cycle.[2] The electronic nature of the aryl substituent plays a critical role in this process.

Electronic Impact on Stability and Reactivity

The strong electron-withdrawing inductive effect of the meta-nitro group significantly retards the rate of solvolysis (defluoridation) of the trifluoroborate salt.[4][5] This increased stability is a double-edged sword. While it makes the compound robust for storage and handling, it can slow the crucial transmetalation step in the catalytic cycle, which requires the boron species to be sufficiently reactive.[6]

A Hammett analysis, which correlates reaction rates with substituent electronic parameters (σ), quantitatively demonstrates this trend. For the solvolysis of aryltrifluoroborates, a reaction constant (ρ) of approximately -1.0 was determined.[5] This negative ρ value indicates that electron-donating groups (negative σ values) accelerate the reaction, while electron-withdrawing groups (positive σ values) retard it. The meta-nitro group has one of the largest positive σ values, placing it at the slow end of the reactivity spectrum.

| Substituent (at meta/para) | Hammett Constant (σ) | Qualitative Effect on Solvolysis Rate |

| -OCH₃ (para) | -0.27 | Accelerates |

| -CH₃ (para) | -0.17 | Accelerates |

| -H | 0.00 | Baseline |

| -Cl (meta) | +0.37 | Retards |

| -CF₃ (meta) | +0.43 | Retards |

| -NO₂ (meta) | +0.71 | Strongly Retards |

| Table 1: Hammett constants for common substituents and their predicted effect on the solvolysis rate of aryltrifluoroborates, a key step for their participation in cross-coupling reactions.[5] |

Mechanistic Workflow in Suzuki-Miyaura Coupling

Despite the reduced reactivity, 3-nitrophenyltrifluoroborate remains a viable coupling partner. The overall workflow for a standard Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (generated in situ from the trifluoroborate), and concluding with reductive elimination to yield the biaryl product.

Role 2: A Precursor to an Electrophile with a Nitro Leaving Group

A paradigm-shifting discovery has redefined the role of nitroarenes in cross-coupling chemistry. Recent research has demonstrated that the C-NO₂ bond can be activated for oxidative addition to a palladium(0) center, enabling the nitroarene to function as the electrophilic partner in Suzuki-Miyaura reactions.[7][8][9] This transformation treats the nitro group as a pseudo-halide, opening up new synthetic pathways.

Mechanism of C-NO₂ Bond Activation

This novel reactivity is not achieved under standard Suzuki-Miyaura conditions. It requires a specific catalytic system, most notably a palladium precursor with a highly electron-donating and sterically bulky biarylphosphine ligand, such as BrettPhos.[9][10][11]

The catalytic cycle is initiated by the oxidative addition of the Ar-NO₂ bond to the Pd(0) complex. This step, once considered highly challenging, is facilitated by the specialized ligand. Following this unprecedented activation, the cycle proceeds through the familiar steps of transmetalation with an organoboron reagent and reductive elimination.[9]

This methodology is synthetically powerful because nitroarenes are readily available through well-established aromatic nitration reactions, providing a cost-effective alternative to aryl halides or triflates.[9][11]

Experimental Protocols & Methodologies

Trustworthy protocols are the foundation of reproducible science. The following sections provide detailed, step-by-step methodologies.

Synthesis of Potassium 3-Nitrophenyltrifluoroborate

This procedure details the conversion of a boronic acid to its corresponding air-stable trifluoroborate salt.[2][12][13]

Workflow:

-

Dissolution: 3-Nitrophenylboronic acid is dissolved in a suitable solvent (e.g., methanol).

-

Fluorination: An aqueous solution of potassium hydrogen fluoride (KHF₂) is added to the boronic acid solution.

-

Precipitation: The reaction mixture is stirred, and the potassium 3-nitrophenyltrifluoroborate salt precipitates from the solution.

-

Isolation & Purification: The solid is collected by vacuum filtration, washed with cold solvent, and dried under vacuum.

Detailed Protocol:

-

Reagents:

-

3-Nitrophenylboronic acid (1.0 eq)

-

Potassium hydrogen fluoride (KHF₂) (3.0-4.0 eq)

-

Methanol (MeOH)

-

Deionized Water

-

-

Procedure:

-

To a flask containing 3-nitrophenylboronic acid (1.0 eq), add methanol until the solid is fully dissolved.

-

In a separate beaker, dissolve potassium hydrogen fluoride (KHF₂) (4.0 eq) in a minimal amount of warm deionized water. Caution: KHF₂ is corrosive and toxic.

-

Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of the boronic acid at room temperature.

-

A precipitate will begin to form. Continue stirring the mixture for 1-2 hours at room temperature.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crystalline solid by vacuum filtration.

-

Wash the filter cake sequentially with cold methanol and then diethyl ether to remove any unreacted starting material and water.

-

Dry the white to off-white solid under high vacuum to yield potassium 3-nitrophenyltrifluoroborate.

-

Protocol: Denitrative Suzuki-Miyaura Coupling

This protocol provides an example of using a nitroarene as the electrophilic coupling partner.[9]

Workflow:

-

Reaction Setup: A reaction vessel is charged with the palladium catalyst, ligand, base, and crown ether under an inert atmosphere.

-

Reagent Addition: The nitroarene, organoboron reagent, and solvent are added.

-

Reaction: The mixture is heated to the specified temperature and stirred for the designated time.

-

Workup & Purification: The reaction is cooled, diluted, and subjected to an extractive workup, followed by purification via column chromatography.

Detailed Protocol:

-

Reagents:

-

Nitroarene (e.g., 1-nitronaphthalene) (1.0 eq)

-

Arylboronic acid (e.g., phenylboronic acid) (1.5 eq)

-

Pd(acac)₂ (2.5 mol%)

-

BrettPhos (5.0 mol%)

-

K₃PO₄·nH₂O (2.0 eq)

-

18-crown-6 (2.0 eq)

-

1,4-Dioxane (solvent)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add Pd(acac)₂ (2.5 mol%), BrettPhos (5.0 mol%), K₃PO₄·nH₂O (2.0 eq), and 18-crown-6 (2.0 eq).

-

Evacuate and backfill the tube with argon three times.

-

Add the nitroarene (1.0 eq) and the arylboronic acid (1.5 eq).

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the tube and place it in a preheated oil bath at 130 °C.

-

Stir the reaction for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the biaryl product.

-

Conclusion and Future Outlook

The nitro group in 3-nitrophenyltrifluoroborate imparts a rich and dichotomous reactivity. In its traditional role, it acts as a strong electron-withdrawing group that enhances the stability of the trifluoroborate salt, albeit at the cost of reduced nucleophilicity in cross-coupling reactions. This behavior is predictable and can be leveraged for controlled reactivity.

The more recent discovery of the nitro group's ability to function as a leaving group in palladium-catalyzed cross-coupling marks a significant advancement in synthetic chemistry. It expands the toolbox for biaryl synthesis, utilizing readily available nitroarenes as stable and cost-effective electrophiles. For drug development professionals and synthetic chemists, understanding both facets of this reactivity is crucial for designing innovative and efficient synthetic routes to complex molecular targets. Future research will likely focus on expanding the scope of denitrative couplings to other bond-forming reactions and developing more sustainable, base-metal catalytic systems to achieve this remarkable transformation.

References

- Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable 18F-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(12), 4662–4670. [Link]

- Perrin, D. M., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging.

- Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R. L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]

- Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R. L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. PubMed. [Link]

- Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. organic-chemistry.org. [Link]

- Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. organic-chemistry.org. [Link]

- Jouvin, K. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

- Wikipedia. (n.d.).

- Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3043-3054. [Link]

- Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. organic-chemistry.org. [Link]

- Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(30), 10445–10457. [Link]

- Wikipedia. (n.d.).

- Schlosser, M. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent. Chemistry, 8(4), 799-804. [Link]

- Wikipedia. (n.d.). Electron-withdrawing group. en.wikipedia.org. [Link]

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 3. Electron-withdrawing group - Wikipedia [en.wikipedia.org]

- 4. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Suzuki-Miyaura Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 13. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

The Enduring Utility of Potassium Organotrifluoroborates: A Technical Guide for Synthetic Chemists

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1] The choice of the organoboron nucleophile is paramount to the success of this transformation. While boronic acids have been the traditional workhorses, their inherent instability, propensity for protodeboronation, and challenging purification often present significant hurdles.[2][3] This has paved the way for the emergence of potassium organotrifluoroborates (R-BF3K) as exceptionally stable, versatile, and user-friendly alternatives.[1][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental properties of potassium organotrifluoroborates, empowering their effective application in synthesis.

The Intrinsic Advantages of the Trifluoroborate Moiety: Stability and Handling

The exceptional stability of potassium organotrifluoroborates towards air and moisture is their most defining and advantageous characteristic. Unlike many boronic acids which can dehydrate to form cyclic boroxines or undergo protodeboronation, organotrifluoroborates are typically crystalline solids that can be stored indefinitely at ambient temperatures without special precautions.[2] This remarkable stability is attributed to the tetracoordinate nature of the boron atom, which mitigates the inherent Lewis acidity and reactivity of the C-B bond.[5]

Key Stability Features:

-

Air and Moisture Stability: Crystalline solids that do not require inert atmosphere for storage or handling.[1]

-

Resistance to Protodeboronation: The robust B-F bonds and the overall anionic charge on the trifluoroborate moiety render the C-B bond less susceptible to cleavage by protic sources.[4][6]

-

Monomeric Species: Unlike boronic acids that can exist as mixtures of monomers, dimers, and trimers (boroxines), organotrifluoroborates exist as well-defined monomeric species, simplifying stoichiometry calculations.[2]

This inherent stability translates to significant practical benefits in a laboratory setting, including simplified experimental setups, improved reproducibility, and the ability to employ near-stoichiometric amounts of the reagent in cross-coupling reactions.[4][6]

Synthesis of Potassium Organotrifluoroborates: Versatile and Efficient Routes

A significant advantage of potassium organotrifluoroborates is their straightforward and high-yielding synthesis from a variety of readily available precursors. The use of potassium hydrogen fluoride (KHF2) is central to most synthetic procedures.

From Boronic Acids

The most common method for the preparation of potassium organotrifluoroborates involves the reaction of a corresponding boronic acid with an aqueous solution of KHF2. This method is highly efficient and often proceeds in quantitative yield.[1]

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid

-

Reaction Setup: In a flask, dissolve phenylboronic acid (1.0 eq) in methanol.

-

Addition of KHF2: Prepare a solution of potassium hydrogen fluoride (KHF2, 3.0 eq) in water.

-

Reaction: Cool the boronic acid solution in an ice bath and add the KHF2 solution portion-wise. A thick white precipitate will form.

-

Isolation: Stir the reaction mixture for a short period, then isolate the solid product by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as acetonitrile or an acetone/ether mixture.[7]

One-Pot Syntheses

For instances where the corresponding boronic acid is unstable or not commercially available, one-pot procedures starting from organic halides or organometallic reagents are highly valuable. These methods typically involve the in-situ formation of an organoboron intermediate followed by treatment with KHF2, thus avoiding the isolation of the often-unstable trivalent organoboron species.[1]

Common One-Pot Strategies:

-

From Organolithium or Grignard Reagents: Transmetalation of an organolithium or Grignard reagent with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) generates a boronate ester in situ, which is then converted to the trifluoroborate with KHF2.[1]

-

From Alkenes and Alkynes via Hydroboration: Hydroboration of an alkene or alkyne followed by the addition of KHF2 provides a straightforward route to alkyl- and alkenyltrifluoroborates.

Structural and Physicochemical Properties

Potassium organotrifluoroborates are typically white, crystalline solids. Their solubility is generally high in polar solvents like acetone, methanol, and DMSO, with limited solubility in less polar solvents such as THF and insolubility in nonpolar solvents like diethyl ether and hydrocarbons.[1]

The geometry of the organotrifluoroborate anion is a distorted tetrahedron around the boron atom. The C-B bond length and the B-F bond lengths are consistent with single bonds.

| Parameter | Potassium (4-methoxyphenyl)trifluoroborate | Potassium (4-fluorophenyl)trifluoroborate |

| C-B Bond Length (Å) | 1.5987 (18) | 1.590 (2) |

| Average B-F Bond Length (Å) | ~1.39 | ~1.39 |

| Average F-B-F Bond Angle (°) | 105.7 | 105.5 |

| Average C-B-F Bond Angle (°) | 113.0 | 113.2 |

| Table 1: Selected Bond Lengths and Angles for Representative Potassium Aryltrifluoroborates. |

Reactivity in Suzuki-Miyaura Cross-Coupling

Potassium organotrifluoroborates are highly effective nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A key mechanistic aspect is the requirement for the hydrolysis of the trifluoroborate to a more reactive boronic acid or a related species in situ.

The Role of Hydrolysis

The prevailing mechanism involves the slow hydrolysis of the R-BF3K salt under the basic reaction conditions to generate the corresponding boronic acid, which then enters the catalytic cycle. This "slow release" of the active boron species is advantageous as it minimizes side reactions associated with high concentrations of boronic acids, such as oxidative homocoupling and protodeboronation. The rate of hydrolysis is dependent on the nature of the organic substituent 'R'.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling using potassium organotrifluoroborates is depicted below.

High Efficacy in Cross-Coupling Reactions

Potassium organotrifluoroborates have demonstrated excellent performance in the coupling of a wide array of aryl, heteroaryl, and vinyl halides and triflates. In many cases, the yields are comparable or even superior to those obtained with the corresponding boronic acids, particularly when the boronic acid is prone to decomposition.

| Heteroaryltrifluoroborate | Aryl Halide | Yield (%) [4][6] |

| Furan-2-yltrifluoroborate | 4-Bromobenzonitrile | 91 |

| Thiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | 85 |

| Pyridin-3-yltrifluoroborate | 4-Bromoanisole | 92 |

| N-Boc-indol-5-yltrifluoroborate | 4-Bromobenzonitrile | 95 |

| Table 2: Representative Yields of Suzuki-Miyaura Cross-Coupling with Potassium Heteroaryltrifluoroborates. |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Potassium Phenyltrifluoroborate with 4-Bromoanisole

-

Reaction Setup: To a reaction vessel, add potassium phenyltrifluoroborate (1.05 eq), 4-bromoanisole (1.0 eq), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), a phosphine ligand (e.g., RuPhos, 4 mol%), and a base (e.g., K2CO3, 3.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Safety and Handling

While potassium organotrifluoroborates are generally stable, it is crucial to handle them and their synthetic precursors with appropriate safety precautions.

-

Potassium Organotrifluoroborates: May cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Potassium Hydrogen Fluoride (KHF2): This reagent is corrosive and toxic. It can cause severe burns upon contact with skin or eyes and is harmful if inhaled or swallowed. Always handle KHF2 in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves and eye protection.

Always consult the Safety Data Sheet (SDS) for any chemical before use.

Conclusion

Potassium organotrifluoroborates have firmly established themselves as superior alternatives to boronic acids in many synthetic applications. Their exceptional stability, ease of handling, and high reactivity in cross-coupling reactions make them invaluable tools for chemists in both academic and industrial settings. The straightforward synthetic routes to these reagents further enhance their appeal. As the demand for efficient and robust synthetic methodologies continues to grow, the utility of potassium organotrifluoroborates in the construction of complex molecular architectures is poised to expand even further.

References

- Conole, G. C., et al. (1995). Journal of the Chemical Society, Dalton Transactions, (16), 2737-2742.

- Molander, G. A., & Ellis, N. (2007). Accounts of Chemical Research, 40(4), 275–286.

- Molander, G. A., & Biolatto, B. (2002). Organic Letters, 4(11), 1867–1870.

- Vedejs, E., et al. (1999). Journal of the American Chemical Society, 121(11), 2460–2470.

- Darses, S., & Genet, J. P. (2008). Chemical Reviews, 108(1), 288–325.

- Molander, G. A., & Ham, J. (2006). Organic Letters, 8(10), 2031–2034.

- Molander, G. A., et al. (2007). The Journal of Organic Chemistry, 72(10), 3602–3614.

- Molander, G. A., et al. (2009). Organic Syntheses, 86, 291.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

potassium trifluoro-(3-nitrophenyl)boranuide safety and handling

An In-depth Technical Guide to the Safe Handling of Potassium Trifluoro-(3-nitrophenyl)boranuide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 192863-40-4) is a member of the versatile class of organotrifluoroborate salts.[1][2] These reagents have become indispensable in modern organic synthesis, particularly as stable, reliable partners in Suzuki-Miyaura cross-coupling reactions.[3][4] Their enhanced stability compared to the corresponding boronic acids makes them highly valuable in the multi-step synthesis of complex molecules, a cornerstone of drug discovery and development.[5][6]

The utility of this compound, however, necessitates a comprehensive understanding of its chemical properties and associated hazards to ensure both the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth analysis of the safety and handling protocols for this reagent, moving beyond mere procedural steps to explain the underlying scientific principles. It is designed to empower researchers to conduct risk assessments and implement safe laboratory practices with confidence.

Hazard Identification and Comprehensive Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. For this compound, this involves understanding its inherent chemical hazards as defined by the Globally Harmonized System (GHS) and considering the specific context of its intended use.

GHS Hazard Profile

The compound is classified with multiple hazards, demanding careful handling. It is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[7] Furthermore, it is a known irritant to the skin and eyes and may cause respiratory irritation.[1][8][9]

| Hazard Class | GHS Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Data compiled from multiple Safety Data Sheets.[1][7][8][9][10]

The Causality Behind the Hazards: A Structural Perspective

Understanding the molecule's structure provides insight into its hazard profile.

-

Trifluoroborate Anion ([BF₃]⁻): The tetracoordinate boron center renders organotrifluoroborates significantly more stable than their boronic acid counterparts, making them resistant to air and moisture and less prone to protodeboronation.[4][6] However, upon decomposition (e.g., in a fire), this moiety can release hazardous substances like hydrogen fluoride and boron oxides.[10]

-

Nitrophenyl Group: The nitro group (NO₂) is a strong electron-withdrawing group that influences the reactivity of the aromatic ring. While it is integral to the molecule's synthetic utility, nitro-aromatic compounds as a class warrant careful handling due to their potential for energetic decomposition under high temperatures, although this specific compound is reported to have a high melting point of approximately 260°C and minimal explosion risk under normal fire protection measures.[1][2][7]

Core Protocols for Safe Handling and Storage

Adherence to rigorous handling protocols is non-negotiable. The following procedures are designed as a self-validating system to minimize exposure and prevent contamination.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[7] This is critical because the compound is harmful if its dust is inhaled and can cause respiratory irritation.[7][8][10] The fume hood's constant airflow protects the user from inhaling airborne particulates during weighing and transfer operations. An eyewash station and safety shower must be readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's hazard profile. The following table details the required equipment and the rationale for its use.

| PPE Type | Specification | Justification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[10] | Protects against accidental splashes and airborne dust, preventing serious eye irritation.[9][10] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which can be harmful and cause irritation.[7] |

| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not required for routine use in a fume hood. Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for large spills.[10] | Protects against inhalation toxicity and respiratory irritation if engineering controls fail or are unavailable.[7][8] |

Step-by-Step Protocol for Weighing and Transfer

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate height.

-

Decontamination: Wipe down the work surface and analytical balance within the fume hood with an appropriate solvent (e.g., 70% ethanol) to ensure the area is free of contaminants.

-

Handling: Retrieve the container from its storage location. Keep the container tightly closed until you are ready to dispense the material.[7]

-

Dispensing: Perform all manipulations, including opening the container and weighing the powder, deep within the fume hood to contain any dust. Use a spatula to carefully transfer the desired amount to a tared, sealed container. Avoid creating dust.[10][11]

-

Closure: Securely close the main container immediately after dispensing.

-

Cleanup: Carefully clean the spatula and any contaminated surfaces. Remove any residual powder with a brush or a vacuum cleaner equipped with a HEPA filter.

-

Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after completing the task.[7][11] Contaminated clothing should be removed and washed before reuse.[7][9]

Storage and Integrity Maintenance

Proper storage is crucial for maintaining the reagent's stability and preventing hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area.[7][12][13]

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[7][11][12] Store in the original container.

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[12]

Emergency Response Workflow

In the event of an accidental release or exposure, a structured and rapid response is critical.

Spill Management Protocol

The following workflow provides a logical decision-making process for handling a spill.

Caption: Workflow for responding to a spill of this compound.

First Aid Measures

Immediate and appropriate first aid is vital in mitigating harm from exposure.

-

Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[7][11] If the person feels unwell, call a POISON CENTER or doctor.[7]

-

Skin Contact: Remove any contaminated clothing immediately.[7] Wash the affected skin with plenty of soap and water.[7][9] If skin irritation occurs, seek medical advice.[9][11]

-

Eye Contact: Rinse cautiously with water for several minutes.[7][11] If contact lenses are present and easy to remove, do so. Continue rinsing. If eye irritation persists, get immediate medical advice/attention.[9][11]

-

Ingestion: Rinse the mouth thoroughly with water.[7][10] Do NOT induce vomiting.[7][12] Call a POISON CENTER or doctor if you feel unwell.[7][10]

Disposal Considerations

All chemical waste must be handled responsibly to protect the environment.

-

Chemical Waste: Dispose of the material and its container at an approved waste disposal plant.[7][10][11] Do not discharge into drains or rivers.[7]

-

Contaminated Materials: Any materials used for cleanup (e.g., vermiculite, paper towels) and contaminated PPE must be collected in a sealed, labeled container for hazardous waste disposal.

-

Regulatory Compliance: All disposal activities must be in strict accordance with local, regional, and national environmental regulations.[11] It is the responsibility of the waste generator to ensure proper classification and disposal.

Conclusion

This compound is a powerful synthetic tool with a clear hazard profile that necessitates disciplined handling. By integrating a deep understanding of its chemical properties with rigorous adherence to engineering controls, personal protective equipment protocols, and emergency preparedness, researchers can leverage its synthetic advantages while maintaining the highest standards of laboratory safety. A culture of safety, grounded in scientific understanding, is paramount for successful and responsible research.

References

- Potassium (3-Nitrophenyl)trifluoroborate.

- potassium 3-nitrophenyltrifluoroborate - 192863-40-4 - Structure, Synthesis, Properties. ChemSrc. [Link]

- Potassium (3-Nitrophenyl)trifluoroborate | C6H4BF3KNO2 | CID 2782884.

- Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate.

- Exploring Trifluoroborate Applications in Pharmaceutical and M

- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.

Sources

- 1. POTASSIUM (3-NITROPHENYL)TRIFLUOROBORATE | 192863-40-4 [chemicalbook.com]

- 2. potassium 3-nitrophenyltrifluoroborate - 192863-40-4 - Structure, Synthesis, Properties [organoborons.com]

- 3. Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. keyorganics.net [keyorganics.net]

- 8. Potassium (3-Nitrophenyl)trifluoroborate | C6H4BF3KNO2 | CID 2782884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Potassium (3-Nitrophenyl)trifluoroborate, 5G | Labscoop [labscoop.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to Suzuki-Miyaura Coupling Reagents for Researchers in Drug Development

Introduction

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of organoboron compounds with organic halides or pseudohalides, stands as a titan in the field of modern organic synthesis. Since its initial discovery by Akira Suzuki and Norio Miyaura in 1979, it has become one of the most powerful and widely used methods for forging carbon-carbon bonds.[1][2] Its profound impact on chemistry was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[3][4] For professionals in drug discovery and development, the Suzuki-Miyaura reaction is an indispensable tool.[5][6] Its remarkable reliability, mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents have cemented its role in the synthesis of complex molecular architectures, from initial hit identification to large-scale production of pharmaceutical ingredients.

This guide provides a deep dive into the core of this transformation: the reagents. We will move beyond simple definitions to explore the mechanistic roles, interplay, and rationale behind the selection of each component, empowering researchers to not only perform but also to innovate and troubleshoot this critical reaction.

The Core Mechanism: A Symphony of Three Steps

The efficacy of the Suzuki-Miyaura coupling lies in a well-understood catalytic cycle centered on a palladium complex. The cycle elegantly orchestrates the formation of a new C-C bond through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][7] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states, acting as the central coordinator for the coupling partners.[3]

-

Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-halogen (or pseudohalogen) bond of the electrophile (R¹-X). This step, which is often rate-determining, oxidizes the palladium to a Pd(II) species.[1][2]

-

Transmetalation : This is the key step where the organic group from the organoboron reagent (R²) is transferred to the palladium(II) complex. This process is critically dependent on the presence of a base, which activates the organoboron compound to form a more nucleophilic boronate "ate" complex, facilitating the transfer of the R² group to the palladium center and displacing the halide.[8]

-

Reductive Elimination : In the final step, the two organic partners (R¹ and R²) coupled on the palladium(II) center are expelled as the final product (R¹-R²). This process regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[3][7]

The Reagent Quartet: A Detailed Analysis

The success of any Suzuki-Miyaura coupling hinges on the judicious selection of four key components. Understanding the function and interplay of these reagents is paramount for optimizing reaction conditions and achieving high yields.

The Palladium Catalyst: The Heart of the Reaction

The catalyst's role is to facilitate the assembly of the new molecule. While the active species is Pd(0), stable Pd(II) precatalysts are often used because they are more stable and easier to handle.[3] These Pd(II) sources, such as Pd(OAc)₂, are reduced in situ to the active Pd(0) state, often by a phosphine ligand or by homocoupling of the organoboron reagent.[3]

The Power of Ligands: Bare palladium atoms are not effective catalysts; they require ligands to stabilize them, enhance their solubility, and modulate their reactivity.[3] Ligand design has been a major driver of the Suzuki reaction's evolution.[7]

-

Electron-rich and bulky ligands are generally preferred. Electron-richness facilitates the crucial oxidative addition step, while steric bulk promotes the final reductive elimination step.[7]

-

Phosphine Ligands: These are the most common class. Triphenylphosphine (PPh₃) is a classic ligand, but more sophisticated, electron-rich, and bulky phosphines like the Buchwald and SPhos ligands often give superior results, especially with challenging substrates like aryl chlorides.

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium, creating highly active and robust catalysts that are resistant to decomposition.

| Catalyst / Precatalyst | Common Ligand(s) | Typical Applications & Field Insights |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | The classic, "first-generation" catalyst. Effective for simple aryl iodides and bromides but can be sluggish with less reactive substrates. Phenyl scrambling from the ligand can sometimes be a side reaction.[9] |

| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | A highly effective and versatile Pd(II) precatalyst. The bidentate dppf ligand imparts stability and promotes high catalytic activity, making it a workhorse in drug discovery.[10] |

| Pd₂(dba)₃ | Tris(dibenzylideneacetone) | A common Pd(0) source that is not a catalyst itself but is used in combination with a separate ligand, allowing for modular screening of different ligand/catalyst combinations. |

| Buchwald Palladacycles | Biaryl phosphines (e.g., SPhos, XPhos) | State-of-the-art precatalysts for challenging couplings. Highly active for unreactive aryl chlorides and tosylates, operate at low catalyst loadings, and show broad substrate scope. |

| PEPPSI™ Catalysts | N-Heterocyclic Carbene (NHC) | Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. These are air- and moisture-stable Pd(II)-NHC precatalysts that are highly effective for a wide range of substrates.[3] |

The Organoboron Reagent: The Nucleophilic Partner

A key advantage of the Suzuki coupling is the stability and low toxicity of organoboron reagents compared to other organometallics like organotins or organozincs.[2][4]

-

Boronic Acids (RB(OH)₂): These are the most common type of organoboron reagent due to their commercial availability and ease of preparation.[3][4] However, they can be prone to decomposition via protodeboronation, especially with electron-rich or heteroaromatic systems.[3][11]

-

Boronic Esters (RB(OR)₂): To enhance stability, boronic acids are often converted to esters. Pinacol esters (Bpin) are particularly popular as they are robust, crystalline solids that are stable to chromatography and storage.[3][6] They can be prepared via the Miyaura borylation reaction.[6]

-

Organotrifluoroborate Salts (RBF₃K): These salts are highly stable, crystalline solids that are less susceptible to protodeboronation than their boronic acid counterparts.[4][12] They serve as a slow-release source of the boronic acid under the reaction conditions.

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable sp³-hybridized boron species. They are unreactive under standard Suzuki conditions but can be "deprotected" with a mild aqueous base to release the reactive boronic acid. This unique property allows for powerful iterative cross-coupling strategies, building complex molecules piece by piece.[12]

The Base: The Critical Activator

The base is not a mere spectator; it is an essential activator in the catalytic cycle, playing a pivotal role in the transmetalation step.[8] Its primary function is to react with the organoboron species to form a more nucleophilic tetracoordinate "ate" complex, which readily transfers its organic group to the palladium center.[8][13]

The choice of base can dramatically affect the reaction's outcome and must be matched to the substrates and solvent.

| Base | Class | Basicity | Common Use Cases & Insights |

| Na₂CO₃, K₂CO₃ | Carbonate | Weak/Moderate | The most common and versatile bases. Often used in aqueous/organic solvent mixtures. K₂CO₃ is a reliable starting point for most standard couplings.[4][9] |

| K₃PO₄ | Phosphate | Moderate/Strong | A stronger base than carbonates, often effective for less reactive substrates like aryl chlorides or when using sterically hindered reagents.[9] Frequently used in anhydrous conditions. |

| Cs₂CO₃ | Carbonate | Strong | A highly effective but more expensive base. Its success is often attributed to the high solubility of cesium salts and the unique properties of the Cs⁺ cation.[14] |

| KOH, NaOH | Hydroxide | Strong | Strong bases that can be effective but may promote side reactions with base-sensitive functional groups (e.g., esters, ketones).[8][15] |

| KF, CsF | Fluoride | Weak | Fluoride ions are believed to activate boronic acids uniquely. They are particularly useful for reactions involving substrates with base-sensitive functional groups to avoid side reactions like ester saponification.[8][9] |

The Solvent: The Reaction Medium

The Suzuki coupling is remarkably flexible in its solvent choice, capable of running in various organic solvents, aqueous biphasic systems, or even water alone.[4][12]

-

Ethereal Solvents (Dioxane, THF): Very common choices that solubilize many organic substrates and catalysts well.[3] However, THF is considered a hazardous solvent, and greener alternatives like 2-MeTHF are encouraged.[16]

-

Aromatic Solvents (Toluene, Xylenes): Good for higher temperature reactions and are effective for a broad range of substrates.[3]

-

Amide Solvents (DMF, DMAc): Polar aprotic solvents that can enhance reaction rates but can be difficult to remove during workup.[3]

-

Alcohols (n-BuOH, EtOH): Often used in combination with water and can be effective, particularly with certain bases.[15]

-

The Role of Water: Often, a small amount of water is added to the organic solvent.[3] Water helps to dissolve inorganic bases like K₂CO₃ and is believed to facilitate the crucial transmetalation step.[3][17] However, completely anhydrous conditions have also been developed and can be highly effective.[3]

Practical Considerations & Protocol Design

A successful Suzuki-Miyaura coupling requires careful planning and execution. The following workflow outlines the key stages from setup to analysis.

Representative Experimental Protocol

This protocol describes a general procedure for the coupling of an aryl bromide with a phenylboronic acid.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

Phenylboronic Acid (1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

K₂CO₃ (2.0 mmol, 2.0 equiv)

-

Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1 ratio, 5 mL)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).[1]

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. Dissolved oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.[3][9]

-

Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified duration (e.g., 2-18 hours).[1][18] The reaction progress should be monitored periodically by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).[1]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Final Product: Purify the crude residue by flash column chromatography or recrystallization to yield the final biaryl product. Characterize the product by NMR and Mass Spectrometry to confirm its identity and purity.

Conclusion

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, and its mastery is essential for professionals in drug discovery. Its power lies not just in its broad applicability but in its tunable nature. By understanding the intricate roles and relationships of the core reagents—the palladium catalyst, the organoboron species, the base, and the solvent—researchers can move from being simple practitioners to expert innovators. A logical, mechanism-driven approach to reagent selection is the key to overcoming synthetic challenges, optimizing reaction yields, and accelerating the development of the next generation of therapeutics.

References

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). chem.libretexts.org. [Link]

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

- Mastering Suzuki-Miyaura Coupling: The Role of Palladium Catalysts. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Suzuki reaction - Wikipedia. (n.d.). en.wikipedia.org. [Link]

- Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. [Link]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

- Shaikh, A. S., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

- The Suzuki–Miyaura coupling remains a matured technology widely used in industrial synthesis. (2022). R Discovery. [Link]

- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020).

- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020).

- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]

- Selection of boron reagents for Suzuki-Miyaura coupling. (n.d.). SciSpace. [Link]

- Valeur, E., & Bradley, M. (2009). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

- The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. [Link]

- Tajbakhsh, M., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)

- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.).

- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. [Link]

- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]

- Screening of different bases for Suzuki coupling a. (n.d.).

- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC. [Link]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

- How can I solve my problem with Suzuki coupling? (2014).

- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

- Case Study: Knowledge Based Problem Solving - Catalysis Consulting. (n.d.).

- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. catalysis-consulting.com [catalysis-consulting.com]

- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

stability of potassium trifluoro-(3-nitrophenyl)boranuide in air and moisture

An In-Depth Technical Guide to the Stability of Potassium Trifluoro-(3-nitrophenyl)boranuide in Air and Moisture

Executive Summary

This compound stands out as a highly valuable reagent in modern organic synthesis and drug discovery, primarily due to its exceptional stability compared to other organoboron precursors like boronic acids. This guide provides a comprehensive technical overview of its behavior when exposed to air and moisture. The core of its stability lies in the tetracoordinate nature of its boron center, which sterically and electronically shields the carbon-boron bond from degradation. The presence of the electron-withdrawing 3-nitrophenyl group further deactivates the molecule towards hydrolysis, making this particular derivative exceptionally robust. While generally stable for prolonged storage under ambient conditions, the primary, albeit very slow, degradation pathway is hydrolysis to 3-nitrophenylboronic acid. This document details the chemical principles governing its stability, provides practical handling and storage procedures, and outlines rigorous experimental protocols for its assessment, equipping researchers and drug development professionals with the critical knowledge to confidently utilize this versatile reagent.

Introduction

The Ascendancy of Organotrifluoroborates in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds in countless applications, including the synthesis of complex pharmaceuticals.[1] Historically, the utility of organoboron reagents was often hampered by their instability; boronic acids, for instance, are susceptible to dehydration to form boroxines and can be prone to protodeboronation.[2][3] The development of potassium organotrifluoroborate salts marked a significant advancement, offering a class of reagents that are generally crystalline, air- and moisture-stable solids.[2][4][5] This enhanced stability simplifies handling, purification, and storage, making them highly reliable building blocks in multi-step synthetic sequences common in drug development.[6]

This compound: Structure and Significance

This compound, [K][(3-NO₂)C₆H₄BF₃], is a specific member of this robust class of reagents. The 3-nitrophenyl moiety is a common structural motif in medicinal chemistry, and the ability to incorporate it late in a synthetic route using a stable precursor is of high strategic value. Its applications range from the synthesis of complex organic molecules and pharmaceutical intermediates to the development of advanced materials.[7][8]

Defining "Stability": A Framework for Assessment

For the purpose of this guide, "stability in air and moisture" refers to the resistance of the compound to undergo chemical degradation upon exposure to atmospheric oxygen and water. The assessment of this stability involves evaluating two primary pathways:

-

Oxidative Degradation: The propensity of the compound to react with atmospheric oxygen.

-

Hydrolytic Degradation: The propensity of the compound to react with ambient moisture, leading to the cleavage of its chemical bonds.

This guide will demonstrate that for this compound, the hydrolytic pathway is the principal, though significantly retarded, route of decomposition.

The Chemical Basis of Stability

The Tetracoordinate Boron Center: An Inherent Shield

Unlike tricoordinate boronic acids, which possess a vacant p-orbital on the boron atom that renders them susceptible to nucleophilic attack, potassium organotrifluoroborates feature a tetracoordinate, anionic boron center.[9] This structural feature effectively "masks" the inherent reactivity of the carbon-boron bond.[2] The boron atom is saturated, lacking the electrophilic character of its boronic acid counterpart, which provides a fundamental layer of protection against unwanted side reactions, including hydrolysis.[9]

Electronic Effects of the 3-Nitrophenyl Substituent

The stability of an organotrifluoroborate is not solely dependent on its tetracoordinate structure; the nature of the organic substituent plays a critical role. The 3-nitrophenyl group is strongly electron-withdrawing due to the nitro group's resonance and inductive effects. This electronic pull reduces the electron density on the carbon atom of the C-B bond, strengthening it and making it less susceptible to cleavage. Crucially, studies on the hydrolysis rates of various potassium organotrifluoroborates have shown that reagents bearing nitrophenyl moieties hydrolyze "extremely slowly" under conditions that would readily degrade other derivatives.[10][11] This exceptional inertness is a direct consequence of the electronic deactivation imparted by the nitro group.

Diagram: Chemical Structure

Caption: Structure of this compound.

Interaction with Atmospheric Components

Oxidative Stability in Air

A significant advantage of potassium organotrifluoroborates is their remarkable compatibility with a wide range of reaction conditions, including tolerance to strong oxidants. Research has demonstrated that the carbon-boron bond in these salts can withstand epoxidation conditions, a testament to their oxidative robustness.[12] Therefore, degradation due to atmospheric oxygen under normal storage and handling conditions is not considered a significant risk for this compound.

Hydrolytic Stability in the Presence of Moisture